1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target kinases such as braf and vegfr-2 . These kinases play a crucial role in cell proliferation and survival, making them important targets for therapeutic intervention .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like braf and vegfr-2) by binding to their active sites, thereby inhibiting their activity . This could lead to a decrease in cell proliferation and survival, particularly in cancer cells .
Biochemical Pathways
If it indeed targets braf and vegfr-2, it could affect pathways related to cell proliferation, survival, and angiogenesis . The inhibition of these kinases could disrupt these pathways, leading to decreased tumor growth and progression .
Result of Action
If it indeed inhibits braf and vegfr-2, it could lead to decreased cell proliferation and survival, particularly in cancer cells . This could result in decreased tumor growth and progression .
Preparation Methods
The synthesis of 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole core. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide under photoredox catalysis . Industrial production methods may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Scientific Research Applications
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can be compared to other trifluoromethyl-containing compounds, such as:
1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with the trifluoromethyl group in the para position, which can affect its reactivity and binding properties.
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehyde: The aldehyde group is in a different position on the pyrazole ring, leading to different chemical and biological properties.
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid: The aldehyde group is oxidized to a carboxylic acid, which can significantly alter the compound’s reactivity and solubility.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLRPMATZQLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633225 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75815-73-5 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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